IIIM-290

Description

Properties

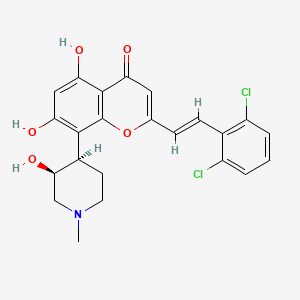

Molecular Formula |

C23H21Cl2NO5 |

|---|---|

Molecular Weight |

462.323 |

IUPAC Name |

2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one |

InChI |

InChI=1S/C23H21Cl2NO5/c1-26-8-7-14(20(30)11-26)21-18(28)10-19(29)22-17(27)9-12(31-23(21)22)5-6-13-15(24)3-2-4-16(13)25/h2-6,9-10,14,20,28-30H,7-8,11H2,1H3/b6-5+/t14-,20+/m0/s1 |

InChI Key |

NFTJDXGFOUFNKG-UGBNQVSOSA-N |

SMILES |

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C=CC4=C(C=CC=C4Cl)Cl)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

IIIM-290; IIIM 290; IIIM290. |

Origin of Product |

United States |

Foundational & Exploratory

IIIM-290: A Deep Dive into its Mechanism of Action as a Potent Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

IIIM-290 is a promising, orally active, semi-synthetic derivative of the natural chromone alkaloid rohitukine.[1] Developed by the Indian Institute of Integrative Medicine (CSIR-IIIM), this novel chemical entity has demonstrated significant anti-cancer properties, particularly in preclinical models of pancreatic, colon, and leukemia cancers.[2][3] Having received approval for clinical trials in India, this compound is emerging as a candidate for cancer therapy.[4] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-neoplastic activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Primary Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

The principal mechanism through which this compound exerts its anti-cancer effects is the potent inhibition of Cyclin-Dependent Kinases (CDKs), with a particularly high affinity for Cdk-9.[2] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle and gene transcription. Their dysregulation is a common feature in many cancers, making them an attractive target for therapeutic intervention.

This compound has been shown to be a strong inhibitor of the Cdk-9/T1 kinase complex.[2] This inhibition is highly potent, with an IC50 value in the nanomolar range. The compound also exhibits inhibitory activity against other CDKs, including CDK1, CDK2, CDK4, and CDK6, albeit at higher concentrations.[3]

Quantitative Data: Kinase Inhibition and Cellular Proliferation

The following table summarizes the inhibitory activity of this compound against various CDKs and its effect on the growth of different cancer cell lines.

| Target | IC50 (nM) | Cell Line | GI50 (µM) | Reference |

| Cdk-9/T1 | 1.9 | Molt-4 | < 1.0 | [2] |

| Cdk-1/CycB | 4.9 | MIAPaCa-2 | < 1.0 | [2] |

| Cdk-2/CycA | 16 | |||

| Cdk-4/CycD1 | 22.5 | |||

| Cdk-6/CycD3 | 45 |

Downstream Effects: Induction of Apoptosis and Cell Cycle Arrest

The inhibition of Cdk-9 by this compound triggers a cascade of downstream events, culminating in programmed cell death (apoptosis) and cell cycle arrest in cancer cells.

P53-Dependent Mitochondrial Apoptosis

This compound induces apoptosis through a p53-dependent mitochondrial pathway in acute lymphoblastic leukemia cells (MOLT-4).[5] This process involves the following key steps:

-

Upregulation of Pro-Apoptotic Proteins: Treatment with this compound leads to an increase in the expression of the pro-apoptotic proteins PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein).[5]

-

Mitochondrial Dysregulation: This is characterized by a decrease in the mitochondrial membrane potential, an increase in intracellular calcium levels, and the generation of reactive oxygen species (ROS).[5]

-

Caspase Activation: The mitochondrial pathway activation leads to the release of cytochrome c, which in turn activates a cascade of caspases, including the cleavage and activation of caspase-3 and PARP (Poly (ADP-ribose) polymerase).[5]

The following diagram illustrates the signaling pathway of this compound-induced apoptosis:

Caption: Signaling pathway of this compound-induced apoptosis.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, although the specific phase of arrest may be cell-type dependent. In acute lymphoblastic leukemia (MOLT-4) cells, treatment with this compound resulted in an arrest at the S phase of the cell cycle.[5] This arrest prevents the cancer cells from replicating their DNA and proceeding to mitosis, thereby halting their proliferation.

The following diagram depicts the experimental workflow for cell cycle analysis:

Caption: Experimental workflow for cell cycle analysis.

Exclusion of Other Mechanisms: STAT3 and Tubulin Polymerization

Extensive literature searches did not reveal any direct evidence of this compound acting as an inhibitor of either the STAT3 signaling pathway or tubulin polymerization. While these are known anti-cancer targets, the available data strongly suggest that the primary mechanism of action of this compound is centered on CDK inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cyclin-dependent kinases.

Materials:

-

Recombinant human CDK enzymes (e.g., Cdk-9/T1, Cdk-1/CycB)

-

Specific peptide substrates for each CDK

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer

-

384-well plates

-

Plate reader capable of measuring fluorescence or luminescence

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase, the specific peptide substrate, and the diluted this compound or DMSO (vehicle control) in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or luminescence-based ADP detection).

-

Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (Sulforhodamine B Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Molt-4, MIAPaCa-2)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 48 hours).

-

Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 510 nm using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for Apoptotic Proteins

Objective: To detect the expression levels of key apoptotic proteins in cancer cells treated with this compound.

Materials:

-

Cancer cell line (e.g., MOLT-4)

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against p53, PUMA, BAX, cytochrome c, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cancer cells with this compound for a specified time.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a potent, orally bioavailable anti-cancer agent that primarily functions as a Cyclin-Dependent Kinase inhibitor, with high selectivity for Cdk-9. This inhibition leads to the induction of p53-dependent mitochondrial apoptosis and S-phase cell cycle arrest in cancer cells. The detailed understanding of its mechanism of action, supported by robust preclinical data, provides a strong rationale for its ongoing clinical development as a potential therapeutic for various malignancies. Further research will be crucial to fully elucidate its clinical efficacy and safety profile.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2020012498A1 - Solid dispersion comprising an anticancer compound with improved solubility and efficacy - Google Patents [patents.google.com]

- 4. expresspharma.in [expresspharma.in]

- 5. researchgate.net [researchgate.net]

IIIM-290: A Technical Whitepaper on a Novel Rohitukine Derivative for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

IIIM-290, a semi-synthetic derivative of the natural chromone alkaloid rohitukine, has emerged as a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and preclinical data of this compound. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are presented to support further research and development of this promising anti-cancer agent.

Introduction

Rohitukine, isolated from the Indian medicinal plant Dysoxylum binectariferum, has been the inspiration for several anti-cancer drug candidates, including the clinical candidates flavopiridol and riviciclib.[1][3] However, these predecessors have been limited by their requirement for intravenous administration.[1] this compound was developed to overcome this limitation, demonstrating high oral bioavailability and potent efficacy in preclinical models of pancreatic, colon, and leukemia cancers.[1][2][4]

Chemical Structure and Properties

This compound is chemically described as (1′R,2′S)-2-(2,6-dichlorostyryl)-5,7-dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)-4H-chromen-4-one.[2] It is a semi-synthetic derivative of rohitukine and has been identified as a potent inhibitor of CDK9.[2][5]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of CDK9, a key regulator of transcription.[5] Inhibition of CDK9 by this compound leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.

Signaling Pathway: p53-Dependent Mitochondrial Apoptosis

This compound induces apoptosis through a p53-dependent mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as PUMA and BAX, leading to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspases.

Caption: this compound induced p53-dependent mitochondrial apoptosis pathway.

Preclinical Data

This compound has demonstrated promising activity in a range of preclinical studies.

In Vitro Efficacy

| Parameter | Value | Cell Lines | Reference |

| CDK9/T1 IC50 | 1.9 nM | - | [1] |

| CDK2/A IC50 | 16 nM | - | |

| Cell Growth GI50 | < 1.0 µM | Molt-4, MIAPaCa-2 | [1] |

In Vivo Efficacy & Pharmacokinetics

| Parameter | Value | Animal Model | Reference |

| Oral Bioavailability | 71% | Mice | [1] |

| Efficacious Dose | 50 mg/kg, p.o. | Pancreatic, colon, leukemia xenografts | [1] |

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of this compound.

Total Synthesis of this compound

A recently reported total synthesis of this compound utilizes a gram-scale, enantioselective approach, making the compound more accessible for further studies.[3] The synthesis involves an asymmetric reduction using N-selectride.[3]

Caption: Simplified workflow for the total synthesis of this compound.

CDK9 Kinase Inhibition Assay (Representative Protocol)

This protocol is a general representation of a kinase inhibition assay.

-

Reagents and Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a peptide substrate with a fluorescent label)

-

This compound (serial dilutions)

-

384-well plates

-

Plate reader

-

-

Procedure:

-

Add kinase buffer to all wells of a 384-well plate.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Add the CDK9/Cyclin T1 enzyme to all wells except the negative control.

-

Initiate the reaction by adding a mixture of ATP and the fluorescently labeled substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Read the fluorescence on a plate reader to determine the extent of substrate phosphorylation.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (MTT Assay - Representative Protocol)

This protocol is a general representation of an MTT assay for cell proliferation.

-

Cell Lines: Molt-4 (acute lymphoblastic leukemia) and MIAPaCa-2 (pancreatic cancer).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the GI₅₀ value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining - Representative Protocol)

This protocol is a general representation of an apoptosis assay using Annexin V staining.

-

Procedure:

-

Seed MIAPaCa-2 cells in 6-well plates and treat with this compound for 48 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

-

In Vivo Xenograft Model (Representative Protocol)

This protocol is a general representation of a xenograft study in mice.

-

Animal Model: Athymic nude mice (4-6 weeks old).

-

Procedure:

-

Subcutaneously inject MIAPaCa-2 cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control orally, once daily.

-

Measure tumor volume and body weight every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting).

-

Conclusion

This compound is a promising, orally bioavailable CDK9 inhibitor with potent anti-cancer activity demonstrated in preclinical models. Its distinct advantages over previous rohitukine derivatives, particularly its oral bioavailability, position it as a strong candidate for further clinical development. The data and protocols presented in this guide are intended to facilitate continued research into the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immunostep.com [immunostep.com]

- 5. biotech.illinois.edu [biotech.illinois.edu]

Unveiling IIIM-290: A Technical Guide to its Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

IIIM-290, a semi-synthetic derivative of the natural chromone alkaloid rohitukine, has emerged as a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (Cdk-9).[1][2] Extensive preclinical studies have demonstrated its significant anti-cancer activity across a range of hematological and solid tumors, including pancreatic cancer, colon cancer, and leukemia.[1][2] This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, consolidating key quantitative data, detailed experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Kinase Inhibition and Anti-proliferative Activity of this compound

| Target/Cell Line | Assay Type | Metric | Value | Reference |

| Cdk-9/T1 | Kinase Inhibition | IC50 | 1.9 nM | [1][2] |

| Molt-4 (Leukemia) | Cell Growth Inhibition | GI50 | < 1.0 µM | [1][2] |

| MIAPaCa-2 (Pancreatic) | Cell Growth Inhibition | GI50 | < 1.0 µM | [1][2] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Dosage | Route | Outcome | Reference |

| Pancreatic | MIAPaCa-2 | 50 mg/kg | Oral (p.o.) | Significant tumor growth inhibition | [1] |

| Colon | HCT-116 | 50 mg/kg | Oral (p.o.) | Significant tumor growth inhibition | [1] |

| Leukemia | P388, L1210 | 50 mg/kg | Oral (p.o.) | Enhanced survival of animals |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of Cdk-9, a key regulator of transcriptional elongation. This inhibition leads to the induction of p53-dependent mitochondrial apoptosis, particularly demonstrated in acute lymphoblastic leukemia cells. The proposed signaling cascade is as follows:

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow for Target Validation

The validation of this compound as a cancer therapeutic target involves a multi-step process, from initial screening to in vivo efficacy studies. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for this compound target validation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound.

Cdk-9/T1 Kinase Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against Cdk-9/T1 kinase.

-

Principle: This assay measures the phosphorylation of a substrate by Cdk-9/T1 in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a radioactive or fluorescence-based method.

-

Materials:

-

Recombinant human Cdk-9/T1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP (at a concentration near the Km for Cdk-9)

-

Substrate (e.g., a peptide substrate with a phosphorylation site for Cdk-9)

-

³²P-ATP or a fluorescent ATP analog

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper or other capture membrane

-

Scintillation counter or fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the kinase buffer, diluted this compound, and the Cdk-9/T1 enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP (including the labeled ATP) and the substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper multiple times with phosphoric acid to remove unincorporated labeled ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

-

Materials:

-

Cancer cell lines (e.g., Molt-4, MIAPaCa-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines (e.g., Molt-4)

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with different concentrations of this compound for a specified time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression levels of key proteins in the apoptotic pathway.

-

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p53, PUMA, BAX, cleaved caspase-3, cleaved PARP, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound, then lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Analyze the band intensities relative to the loading control.

-

Conclusion

This compound is a promising anti-cancer agent that effectively targets Cdk-9 and induces p53-dependent mitochondrial apoptosis in cancer cells. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic for various malignancies. The robust preclinical evidence warrants its continued investigation in clinical settings.

References

IIIM-290: A Deep Dive into Preclinical Data for a Novel CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

IIIM-290, a semi-synthetic derivative of the natural product rohitukine, has emerged as a promising orally bioavailable cyclin-dependent kinase (CDK) inhibitor with potent anti-cancer activity.[1] Developed by researchers at the CSIR-Indian Institute of Integrative Medicine (IIIM), this small molecule has demonstrated significant efficacy in preclinical models of pancreatic, colon, and leukemia cancers.[1] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, safety profile, and the experimental protocols utilized in its evaluation.

Core Data Summary

The preclinical development of this compound has yielded significant quantitative data supporting its potential as a clinical candidate. Key findings are summarized below.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines / Target |

| Cdk-9/T1 Inhibition (IC50) | 1.9 nM | Kinase Assay |

| Cell Growth Inhibition (GI50) | < 1.0 μM | Molt-4 (Leukemia), MIAPaCa-2 (Pancreatic) |

Table 2: Pharmacokinetic and In Vivo Efficacy of this compound

| Parameter | Value | Model |

| Oral Bioavailability | 71% | Murine Models |

| Efficacious Dose | 50 mg/kg, p.o. | Pancreatic, Colon, and Leukemia Xenografts |

Table 3: Safety and Toxicological Profile

| Parameter | Result |

| Cytochrome P450 (CYP) Liability | No |

| Efflux Pump Liability | No |

| Mutagenicity | Not Mutagenic |

| Genotoxicity | Not Genotoxic |

| Cardiotoxicity | Not Cardiotoxic |

| Metabolic Stability | Metabolically Stable |

Mechanism of Action: Inducing p53-Dependent Mitochondrial Apoptosis

This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of Cyclin-Dependent Kinase 9 (CDK9). This inhibition leads to the induction of p53-dependent mitochondrial apoptosis. The proposed signaling cascade is initiated by the upregulation of key pro-apoptotic proteins, culminating in programmed cell death.

Caption: p53-dependent mitochondrial apoptosis pathway induced by this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for key experiments conducted with this compound.

CDK9/T1 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the CDK9/T1 kinase.

Methodology:

-

Reaction Setup: A standard kinase assay is performed in a 96-well plate format. The reaction mixture typically contains recombinant human CDK9/T1 enzyme, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II), and ATP.

-

Compound Incubation: this compound is serially diluted to various concentrations and added to the reaction wells. A control group with no inhibitor is included.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This is often achieved using a phosphospecific antibody in an ELISA-based format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is determined by fitting the data to a dose-response curve.

Cell Growth Inhibition Assay (Molt-4 and MIAPaCa-2 cells)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Molt-4 (acute lymphoblastic leukemia) and MIAPaCa-2 (pancreatic carcinoma) cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight (for adherent cells like MIAPaCa-2).

-

Compound Treatment: this compound is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin reduction assay. The absorbance or fluorescence is proportional to the number of viable cells.

-

Data Analysis: The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes a 50% reduction in cell growth compared to the control, is calculated from the dose-response curve.

Caspase-Dependent Apoptosis Assay

Objective: To confirm that the cell death induced by this compound occurs via a caspase-dependent mechanism.

Methodology:

-

Cell Treatment: Cancer cells (e.g., MIAPaCa-2) are treated with this compound at a concentration known to induce cell death.

-

Apoptosis Induction: After a suitable incubation period, cells are harvested.

-

Caspase Activity Measurement: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured. This can be done using a variety of methods:

-

Fluorogenic Substrates: Cells are lysed, and the lysate is incubated with a fluorogenic substrate that is specifically cleaved by the caspase of interest, releasing a fluorescent molecule.

-

Flow Cytometry: Intact cells can be stained with fluorescently labeled inhibitors of caspases (e.g., FLICA) or antibodies that recognize the cleaved, active forms of caspases.

-

-

Western Blotting: The cleavage of PARP (poly(ADP-ribose) polymerase), a substrate of activated caspase-3, is a hallmark of apoptosis and can be detected by Western blotting.

-

Data Analysis: An increase in caspase activity or PARP cleavage in this compound-treated cells compared to untreated controls indicates caspase-dependent apoptosis.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., from pancreatic, colon, or leukemia cell lines) are injected subcutaneously or orthotopically into the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally (p.o.) at a dose of 50 mg/kg. The control group receives the vehicle. Treatment is typically administered daily or on a specific schedule for a defined period.

-

Efficacy Assessment:

-

Tumor Volume: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²)/2.

-

Body Weight: Animal body weight is monitored as an indicator of toxicity.

-

Survival: In some studies, the endpoint may be the time to reach a specific tumor volume or overall survival.

-

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Caption: Preclinical development workflow for this compound.

Conclusion

The preclinical data for this compound strongly support its continued development as a novel anti-cancer agent. Its potent and selective inhibition of CDK9, favorable oral bioavailability, and demonstrated in vivo efficacy in multiple cancer models, coupled with a promising safety profile, position it as a strong candidate for clinical investigation. The initiation of Phase I clinical trials for pancreatic cancer marks a significant milestone in the translation of this promising molecule from the laboratory to the clinic. Further research will be crucial to fully elucidate its therapeutic potential across a broader range of malignancies.

References

IIIM-290 and p53-dependent apoptosis

An In-Depth Technical Guide to IIIM-290 and p53-Dependent Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a semi-synthetic derivative of the chromone alkaloid Rohitukine, has emerged as a potent anti-cancer agent with significant preclinical efficacy.[1][2] As an orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9), its mechanism of action converges on the critical tumor suppressor protein, p53, to induce programmed cell death.[3][4] This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental methodologies related to this compound's induction of p53-dependent apoptosis, primarily focusing on its effects in leukemia and pancreatic cancer models.

Introduction: The Genesis of this compound

This compound is derived from Rohitukine, a natural product isolated from the Indian medicinal plant Dysoxylum binectariferum.[3][5] Rohitukine and its analogues, including the well-known clinical candidate flavopiridol, have a history of development as CDK inhibitors.[3][5] However, many of these precursors suffered from poor oral bioavailability.[3] this compound was specifically engineered to overcome this limitation, demonstrating high oral bioavailability and potent efficacy in various cancer models, which has led to its advancement into clinical trials for pancreatic cancer.[3][6][7]

Core Mechanism of Action: CDK9 Inhibition

The primary molecular target of this compound is Cyclin-Dependent Kinase 9 (CDK9).[3][4] CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for productive transcription elongation of a vast number of genes, including many that are crucial for cancer cell survival.

By inhibiting CDK9, this compound effectively stalls transcription, leading to cellular stress and the activation of pro-apoptotic signaling pathways. This mechanism is central to its anti-cancer effects.

The Role of this compound in p53-Dependent Apoptosis

A key finding in the study of this compound is that its apoptotic effects are critically dependent on the tumor suppressor protein p53.[8] In acute lymphoblastic leukemia cells (MOLT-4), the apoptotic cascade triggered by this compound was nullified when p53 was silenced, confirming the essential role of this pathway.[1][8]

The proposed sequence of events is as follows:

-

Inhibition of CDK9: this compound treatment leads to potent inhibition of CDK9.

-

Cellular Stress & p53 Activation: The resulting transcriptional stress activates the p53 pathway.

-

Mitochondrial Dysregulation: Activated p53 upregulates pro-apoptotic proteins of the Bcl-2 family, specifically PUMA and BAX.[8] This leads to a decrease in the mitochondrial membrane potential (MMP).[8]

-

Apoptosome Formation: The compromised mitochondrial outer membrane permits the release of cytochrome c into the cytoplasm.[8]

-

Caspase Cascade Activation: Cytochrome c initiates the formation of the apoptosome and activates the caspase cascade, evidenced by the cleavage (activation) of caspase-3 and subsequent cleavage of its substrate, PARP (Poly (ADP-ribose) polymerase).[1][8]

-

Cellular Manifestations: This cascade is accompanied by an increase in reactive oxygen species (ROS) and elevated intracellular calcium levels, culminating in programmed cell death.[8]

Signaling Pathway Diagram

Caption: this compound p53-dependent apoptotic signaling pathway.

Quantitative Efficacy Data

The potency of this compound has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Target | Metric | Value | Cell Lines | Reference |

| CDK9/T1 Kinase | IC₅₀ | 1.9 nM | N/A (Biochemical Assay) | [3][4][5] |

| Cell Growth | GI₅₀ | < 1.0 µM | MOLT-4, MIAPaCa-2 | [3][4][5] |

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. GI₅₀ (Half-maximal growth inhibition): The concentration of a drug that causes 50% inhibition of cellular growth.

Table 2: In Vivo Preclinical Data

| Parameter | Value | Model | Reference |

| Oral Bioavailability | 71% | Preclinical models | [2][3][5] |

| Efficacious Dose | 50 mg/kg, p.o. | Pancreatic, colon, leukemia xenografts | [3][5] |

Experimental Protocols

The following are representative methodologies for key experiments used to elucidate the mechanism of this compound.

Cell Culture and Treatment

Cancer cell lines (e.g., MOLT-4 for leukemia, MIAPaCa-2 for pancreatic cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator. For experiments, cells are seeded and allowed to adhere (for adherent cells) before being treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48 hours).

Western Blot Analysis

This technique is used to measure the expression levels of key proteins in the apoptotic pathway.

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p53, BAX, Cytochrome c, Cleaved Caspase-3, Cleaved PARP, β-actin).

-

Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This compound has been shown to induce S-phase cell cycle arrest in MOLT-4 cells.[8]

-

Cell Preparation: Following treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.

-

Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using analysis software (e.g., FlowJo, ModFit).

Workflow Diagram for Apoptosis Assessment

Caption: General experimental workflow for assessing this compound-induced apoptosis.

Conclusion and Future Directions

This compound is a promising, orally bioavailable CDK9 inhibitor that leverages the p53 tumor suppressor pathway to induce mitochondrial apoptosis in cancer cells. Its potent in vitro activity and significant in vivo efficacy, particularly in models of leukemia and pancreatic cancer, have established it as a strong candidate for clinical development.[3][8] The clear dependence on p53 suggests that its clinical application could be most effective in patients with wild-type p53 tumors, highlighting a potential biomarker for patient stratification. Further research will likely focus on its performance in clinical trials, potential combination therapies, and the exploration of resistance mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Press Release:Press Information Bureau [pib.gov.in]

- 7. CSIR’s anti-cancer drug this compound goes into clinical trial - www.pharmasources.com [pharmasources.com]

- 8. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of IIIM-290: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IIIM-290 is a semi-synthetic derivative of the natural product rohitukine, developed as a potent and orally bioavailable cyclin-dependent kinase (CDK) inhibitor.[1] It has demonstrated significant anti-cancer activity in preclinical models of pancreatic, colon, and leukemia cancers.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, supported by detailed experimental methodologies and visual representations of its mechanism of action.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily investigated in murine models. The compound exhibits favorable oral bioavailability and metabolic stability.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and its hydrochloride salt form in mice.

Table 1: Pharmacokinetic Parameters of this compound (Free Base) in Mice

| Parameter | Value | Species/Strain | Dose & Route | Source |

| Oral Bioavailability (F) | 71% | Not Specified | 50 mg/kg, p.o. | [2][3] |

| Half-life (T1/2) | 5.4 h | Not Specified | Not Specified | |

| Clearance (Cl) | 55.4 mL/min/kg | Not Specified | Not Specified | |

| Cmax (Oral) | 656 ng/mL | BALB/c | 50 mg/kg, p.o. | [1] |

| AUC0–∞ (Oral) | 2570 ng·h/mL | BALB/c | 50 mg/kg, p.o. | [1] |

Table 2: Pharmacokinetic Parameters of this compound HCl Salt in BALB/c Mice

| Parameter | Value | Dose & Route | Source |

| Cmax (Oral) | 1030 ng/mL | 50 mg/kg, p.o. | [1] |

| AUC0–∞ (Oral) | 3710 ng·h/mL | 50 mg/kg, p.o. | [1] |

| Half-life (T1/2) (Oral) | 5.06 h | 50 mg/kg, p.o. | [1] |

Metabolism and Excretion

This compound is reported to be metabolically stable and does not exhibit liability for cytochrome P450 (CYP) enzyme inhibition or efflux pump interactions.[2][3] This suggests a lower potential for drug-drug interactions and a more predictable pharmacokinetic profile. Further studies are required to fully elucidate the metabolic pathways and excretion routes of this compound.

Experimental Protocols

While specific, detailed protocols from the primary literature are not fully available, the following represents a generalized methodology typical for such preclinical pharmacokinetic studies.

In Vivo Pharmacokinetic Study in Mice

-

Animals: Male or female BALB/c mice (or other appropriate strain), typically 6-8 weeks old, with body weights ranging from 20-25g. Animals are fasted overnight before dosing.

-

Drug Formulation and Administration:

-

Oral (p.o.): this compound is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water, and administered via oral gavage at a dose of 50 mg/kg.

-

Intravenous (i.v.): For determination of absolute bioavailability, this compound is dissolved in a vehicle suitable for injection (e.g., a solution containing DMSO, Cremophor EL, and saline) and administered as a bolus injection into the tail vein at a lower dose (e.g., 5 or 10 mg/kg).

-

-

Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method (LC-MS/MS):

-

Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent like acetonitrile. The supernatant is then evaporated and reconstituted in the mobile phase for analysis.

-

Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of acetonitrile and water (both often containing a small percentage of formic acid to improve peak shape).

-

Mass Spectrometry: Quantification is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, and recovery according to regulatory guidelines.

-

Mechanism of Action: Signaling Pathways

This compound exerts its anti-cancer effects primarily through the inhibition of CDK9, a key regulator of transcription, which leads to the induction of apoptosis.

CDK9 Inhibition and Downstream Effects

This compound binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity.[4] This prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and subsequent cell death.

p53-Dependent Mitochondrial Apoptosis

In addition to its direct effect on transcription, this compound has been shown to induce apoptosis through a p53-dependent mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins PUMA and BAX, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Experimental Workflow for In Vivo Pharmacokinetic Study

The logical flow of a typical in vivo pharmacokinetic study for a novel compound like this compound is depicted below.

Conclusion

This compound is a promising oral anti-cancer agent with a favorable preclinical pharmacokinetic profile characterized by good oral bioavailability and metabolic stability. Its mechanism of action through CDK9 inhibition and induction of p53-dependent apoptosis provides a strong rationale for its clinical development. Further investigation into its metabolism, excretion, and pharmacokinetic-pharmacodynamic relationships in more advanced preclinical models will be crucial for its successful translation to the clinic.

References

- 1. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, this compound: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

The Oral Bioavailability of IIIM-290: A Technical Overview

Jammu, India - IIIM-290, a novel semi-synthetic derivative of the natural product rohitukine, has emerged as a promising orally active cyclin-dependent kinase (CDK) inhibitor with significant potential in cancer therapy.[1][2][3] Preclinical studies have demonstrated its potent in vivo efficacy in various xenograft models, including pancreatic, colon, and leukemia cancers.[1][2] A key highlight of its preclinical profile is its excellent oral bioavailability, a significant advancement over earlier rohitukine-inspired CDK inhibitors like flavopiridol and riviciclib, which are limited to intravenous administration.[1][4] This whitepaper provides an in-depth technical guide on the oral bioavailability of this compound, consolidating available data, experimental methodologies, and the underlying mechanistic pathways for an audience of researchers, scientists, and drug development professionals.

Quantitative Pharmacokinetic Data

This compound has demonstrated a high oral bioavailability of 71% in preclinical animal models.[1][3] The pharmacokinetic parameters following oral and intravenous administration have been characterized, with key data summarized in the tables below. Further formulation development, including the creation of a hydrochloride salt and a solid dispersion, has shown to enhance its solubility and systemic exposure.[5]

| Pharmacokinetic Parameters of this compound (Free Base) | |

| Parameter | Value |

| Oral Bioavailability (%) | 71 |

| In vivo Efficacious Dose (Oral) | 50 mg/kg |

| Half-life (t½) in mouse plasma | 5.4 hours |

| Clearance (Cl) | 55.4 mL/min/kg |

| Data sourced from preclinical studies in murine models.[2] |

| In Vitro Inhibitory Activity | |

| Target | IC₅₀ |

| CDK-9/T1 | 1.9 nM |

| CDK-2/A | 16 ± 1 nM |

| Cell Line | GI₅₀ |

| Molt-4 (Leukemia) | < 1.0 µM |

| MIAPaCa-2 (Pancreatic Cancer) | < 1.0 µM |

| IC₅₀ and GI₅₀ values indicate the concentration required for 50% inhibition of the kinase and cell growth, respectively.[2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are the methodologies employed in the key studies assessing the oral bioavailability and efficacy of this compound.

Oral Bioavailability Study

The oral bioavailability of this compound was determined in BALB/c mice. While specific details of the formulation used to achieve 71% bioavailability are not publicly disclosed, a general protocol for such a study is as follows:

-

Animals: Male BALB/c mice are typically used. Animals are fasted overnight prior to drug administration to minimize variability in gastrointestinal absorption.

-

Drug Administration:

-

Oral (PO): A suspension of this compound, likely in a vehicle such as 0.5% carboxymethylcellulose (CMC), is administered via oral gavage at a specific dose (e.g., 50 mg/kg).

-

Intravenous (IV): For the determination of absolute bioavailability, a solution of this compound in a suitable vehicle (e.g., saline with a solubilizing agent) is administered via the tail vein at a lower dose.

-

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or another appropriate method. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Analysis: The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve). Oral bioavailability (F%) is calculated using the formula: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

In Vivo Xenograft Efficacy Studies

The anticancer activity of this compound has been evaluated in various xenograft models. A representative protocol for a pancreatic cancer xenograft study is outlined below:

-

Cell Lines and Animal Models: Human pancreatic cancer cells (e.g., MIAPaCa-2) are cultured and subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups. The treatment group receives daily oral administration of this compound (e.g., 50 mg/kg).

-

Monitoring and Endpoints: Tumor volume and body weight are measured regularly. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.

This compound induces apoptosis in cancer cells through a p53-dependent mitochondrial pathway.[6] This involves the upregulation of pro-apoptotic proteins and the subsequent activation of the caspase cascade.

Conclusion

This compound represents a significant advancement in the development of CDK inhibitors, primarily due to its high oral bioavailability.[1][3] The preclinical data strongly support its potential as an orally administered therapeutic for various cancers. Further clinical investigations, for which an Investigational New Drug (IND) application has been filed, will be crucial in translating these promising preclinical findings into tangible clinical benefits for patients with cancers such as pancreatic cancer.[7] The detailed understanding of its pharmacokinetic profile and mechanism of action provides a solid foundation for its continued development.

References

- 1. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies Towards the Synthesis of Anti-cancer agent this compound [dr.iiserpune.ac.in:8080]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, this compound: Multiwell-Plate Salt Screening and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Association of Biotechnology Led Enterprises [ableindia.in]

Methodological & Application

Application Notes and Protocols for IIIM-290 In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro studies of IIIM-290, a potent and orally active inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This compound, a semi-synthetic derivative of the natural product rohitukine, has demonstrated significant anti-proliferative activity in various cancer cell lines, including those from pancreatic, colon, and leukemia cancers.[1] It induces caspase-dependent apoptosis and S-phase cell cycle arrest, making it a promising candidate for further investigation.[1][2]

Mechanism of Action

This compound primarily functions as a selective inhibitor of CDK9/T1, a key regulator of transcription.[1] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately triggering programmed cell death in cancer cells. In acute lymphoblastic leukemia cells (MOLT-4), this compound has been shown to induce p53-dependent mitochondrial apoptosis.[2] This involves the upregulation of pro-apoptotic proteins PUMA and BAX, a decrease in mitochondrial membrane potential, an increase in cytosolic calcium and reactive oxygen species (ROS), and ultimately, the activation of caspases.[2]

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines | Reference |

| CDK9/T1 IC50 | 1.9 nM | - | [1] |

| GI50 | < 1.0 µM | Molt-4, MIAPaCa-2 | [1] |

Cellular Effects of this compound in MOLT-4 Cells

| Cellular Event | Observation | Reference |

| Apoptosis Induction | Upregulation of PUMA, BAX, cleaved caspase-3, cleaved PARP | [2] |

| Mitochondrial Membrane Potential | Decreased | [2] |

| Intracellular Calcium | Elevated | [2] |

| Reactive Oxygen Species (ROS) | Elevated | [2] |

| Cell Cycle | S-phase arrest | [2] |

Experimental Protocols

Cell Line Maintenance

a) MOLT-4 (Acute Lymphoblastic Leukemia)

-

Culture Type: Suspension.

-

Medium: RPMI-1640 medium (ATCC-formulated, Cat. No. 30-2001).

-

Supplements: 10% Fetal Bovine Serum (FBS) (ATCC 30-2020).

-

Culture Conditions: 37°C, 5% CO2.

-

Subculturing: Maintain cultures by adding fresh medium. Start new cultures at 4 x 10^5 cells/mL and subculture before the cell density reaches 2 x 10^6 cells/mL.

b) MIAPaCa-2 (Pancreatic Carcinoma)

-

Culture Type: Adherent.

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) (ATCC-formulated, Cat. No. 30-2002).

-

Supplements: 10% Fetal Bovine Serum (FBS) and 2.5% Horse Serum.

-

Culture Conditions: 37°C, 5% CO2.

-

Subculturing:

-

Remove and discard the culture medium.

-

Briefly rinse the cell layer with 0.25% (w/v) Trypsin-0.53 mM EDTA solution to remove all traces of serum that contains trypsin inhibitor.

-

Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe cells under an inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes).

-

Add 6.0 to 8.0 mL of complete growth medium and aspirate cells by gently pipetting.

-

Add appropriate aliquots of the cell suspension to new culture vessels.

-

Incubate cultures at 37°C.

-

Preparation of this compound Stock Solution

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

-

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Working Dilutions: Prepare fresh dilutions of this compound from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

-

Cell Seeding:

-

Adherent Cells (MIAPaCa-2): Seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.

-

Suspension Cells (MOLT-4): Seed cells at a density of 20,000-40,000 cells/well in 100 µL of complete medium.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the diluted this compound solution to the respective wells to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization:

-

Adherent Cells: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Suspension Cells: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well.

-

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol utilizes a commercially available caspase-3/7 activity assay kit with a fluorescent or luminescent readout.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in an opaque-walled 96-well plate suitable for fluorescence or luminescence measurements.

-

Incubation: Incubate the plate for a predetermined time based on preliminary experiments (e.g., 24, 48 hours).

-

Assay Procedure:

-

Allow the plate and the caspase-3/7 reagent to equilibrate to room temperature.

-

Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature for the recommended time (typically 30-60 minutes), protected from light.

-

-

Signal Measurement: Measure the fluorescence (e.g., Ex/Em = 490/520 nm) or luminescence using a microplate reader.

-

Data Analysis: Normalize the signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as fold change in caspase-3/7 activity compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting:

-

Adherent Cells: Trypsinize the cells, collect them, and wash with cold PBS.

-

Suspension Cells: Collect the cells by centrifugation and wash with cold PBS.

-

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis Markers

-

Protein Extraction:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, p53, PUMA, BAX, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: Workflow for assessing cell viability with this compound.

Caption: Logical flow of this compound's effect on the cell cycle.

References

- 1. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for IIIM-290 in Leukemia Studies

Introduction

IIIM-290, a derivative of the chromone alkaloid Rohitukine, has emerged as a promising anti-cancer agent.[1][2] Preclinical studies have demonstrated its potent activity against various cancer types, including pancreatic cancer and leukemia.[1][2] Notably, in acute lymphoblastic leukemia (ALL) cells, this compound has been shown to induce p53-dependent mitochondrial apoptosis.[1] These findings position this compound as a compelling candidate for further investigation and development as a therapeutic for hematological malignancies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the efficacy and mechanism of action of this compound in leukemia. The protocols outlined below cover essential in vitro and in vivo assays to characterize the anti-leukemic properties of this compound.

Recommended Leukemia Cell Lines for this compound Studies

The selection of appropriate cell lines is critical for obtaining relevant and translatable results. Based on existing research and the broader context of leukemia biology, the following cell lines are recommended for studying the effects of this compound.

| Cell Line | Type of Leukemia | Key Characteristics | Recommended Use Cases |

| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | T-cell origin; known to be sensitive to this compound; expresses wild-type p53.[1] | Primary cell line for mechanism of action studies, validation of p53-dependent apoptosis. |

| HL-60 | Acute Promyelocytic Leukemia (AML) | Myeloid origin; can be induced to differentiate.[3] | Evaluating efficacy in AML; studying effects on cell differentiation. |

| K-562 | Chronic Myeloid Leukemia (CML) | Erythroleukemia origin; expresses the Bcr-Abl fusion protein.[4] | Investigating activity in CML and potential interactions with Bcr-Abl signaling. |

| U937 | Histiocytic Lymphoma / Monocytic Leukemia | Monocytic origin; often used as a model for monocytic leukemia.[5] | Assessing efficacy in monocytic leukemia subtypes. |

| KG-1a | Acute Myelogenous Leukemia (AML) | Immature myeloblast morphology; known to be chemotherapy-resistant.[3] | Evaluating efficacy in a drug-resistant AML model. |

Experimental Protocols

In Vitro Assays

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., MOLT-4, HL-60)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Expected Data Summary: IC₅₀ Values of this compound in Leukemia Cell Lines

| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |

| MOLT-4 | Expected Sub-micromolar | Expected Sub-micromolar |

| HL-60 | To be determined | To be determined |

| K-562 | To be determined | To be determined |

| U937 | To be determined | To be determined |

| KG-1a | To be determined | To be determined |

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Leukemia cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Expected Data Summary: Apoptosis Induction by this compound

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | Expected <5% | Expected <5% |

| This compound (IC₅₀) | Expected significant increase | Expected increase |

| This compound (2x IC₅₀) | Expected further increase | Expected further increase |

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression. A previous study indicated that this compound arrests MOLT-4 cells in the S phase.[1]

Materials:

-

Leukemia cells

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest cells and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Expected Data Summary: Cell Cycle Distribution after this compound Treatment

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | Baseline distribution | Baseline distribution | Baseline distribution |

| This compound (IC₅₀) | Expected decrease | Expected significant increase | Expected decrease |

4. Western Blot Analysis of Apoptotic Pathway Proteins

This protocol investigates the molecular mechanism of this compound-induced apoptosis.

Materials:

-

Treated and untreated leukemia cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, transfer apparatus

-

PVDF membranes

-

Primary antibodies (p53, PUMA, BAX, Cytochrome c, Cleaved Caspase-3, Cleaved PARP, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Protocol:

-

Lyse treated and untreated cells and quantify protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescence imaging system.

In Vivo Studies

Leukemia Xenograft Mouse Model

This protocol assesses the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Leukemia cell line (e.g., MOLT-4)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers, syringes, animal scales

Protocol:

-

Subcutaneously inject 5-10 x 10⁶ leukemia cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg, orally) or vehicle control daily for a specified period (e.g., 21 days).[2]

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Expected Data Summary: In Vivo Efficacy of this compound

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Average Tumor Weight (g) at Day 21 | % Tumor Growth Inhibition |